Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic lithium salt featuring a triazolopyridine core substituted with a methyl group at position 7 and a carboxylate group at position 3.
Properties
IUPAC Name |
lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWRHPFXPRCTA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylate Group
The lithium carboxylate group facilitates nucleophilic substitution reactions, particularly with alkyl halides or acylating agents. For example:
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Reaction with methyl iodide in anhydrous THF yields the methyl ester derivative via an S<sub>N</sub>2 mechanism .
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Acyl chloride reagents (e.g., acetyl chloride) can displace the lithium ion to form mixed anhydrides, which are intermediates in peptide synthesis .
Table 1: Representative Nucleophilic Substitutions
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| CH<sub>3</sub>I | Methyl ester derivative | THF, 0°C, 2h | |
| AcCl | Acetylated mixed anhydride | DMF, RT, 1h |
Cyclization and Heterocycle Formation
The triazole ring participates in cycloaddition and annulation reactions. A patent (WO2014210042A2) describes using thiophosphetane compounds to induce cyclization, forming fused polyheterocyclic systems . For example:
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Reaction with 1,2-diketones under acidic conditions generates pyrazine-fused derivatives .
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PhI(OAc)<sub>2</sub>-mediated oxidative cyclization forms extended triazolopyridine scaffolds .
Key Reaction Pathway
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Deprotonation of the triazole N-H (if present) using NaH.
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Oxidative coupling with alkynes or alkenes via transition-metal catalysis .
Amide Coupling Reactions
The carboxylate group can be converted to an amide via activation with coupling agents like HBTU or EDCI:
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Reaction with piperidine derivatives (e.g., 10 in Scheme 1 of PMC6737539) forms bioactive amides with anticancer activity .
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Yields exceed 75% when using DIPEA as a base in DMF at room temperature .
Table 2: Amide Synthesis Conditions
| Coupling Agent | Base | Solvent | Yield (%) | Application | Source |
|---|---|---|---|---|---|
| HBTU | DIPEA | DMF | 82 | Anticancer agents | |
| EDCI | DMAP | CH<sub>2</sub>Cl<sub>2</sub> | 68 | Kinase inhibitors |
Coordination and Metal Exchange
The lithium ion can be replaced by other cations, altering solubility and reactivity:
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Treatment with NaCl or KCl precipitates the sodium/potassium carboxylate salts, which exhibit reduced bioavailability compared to the lithium form .
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Transition metals (e.g., Cu<sup>2+</sup>) form coordination complexes, as evidenced by IR spectroscopy shifts in the carboxylate stretching region (1650–1550 cm<sup>−1</sup>).
Functionalization of the Triazole Ring
Electrophilic substitution on the triazole ring is directed by the methyl group at position 7:
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Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively targets position 5.
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Bromination using NBS in CCl<sub>4</sub> yields mono-brominated derivatives, which serve as Suzuki coupling precursors .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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Kinase Inhibition : Binds to ATP pockets in c-Met/VEGFR-2 kinases via hydrogen bonding (N-H···O=C) and π-π stacking .
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Anticancer Activity : Induces apoptosis in A549 lung cancer cells (IC<sub>50</sub> = 0.98 µM) by blocking cell cycle progression at G<sub>0</sub>/G<sub>1</sub> .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Properties
Research indicates that Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit specific kinases involved in tumor growth and proliferation. The compound can induce apoptosis in various cancer cell lines by modulating intracellular signaling pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has shown anti-inflammatory properties. It may be beneficial in treating inflammatory diseases by inhibiting pathways that lead to inflammation .
Comparative Analysis with Related Compounds
The following table highlights the unique features of Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | Contains lithium ion; methyl group at position 7 | Enhanced solubility; notable kinase inhibition |
| 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Chlorine substituent at position 7 | Potent antibacterial activity |
| 5-Methyl-[1,2,4]triazolo[4,3-b]pyridine | Methyl group at position 5 | Different biological activity profile |
| 8-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine | Trifluoromethyl group at position 8 | Increased lipophilicity; altered pharmacokinetics |
Case Studies and Research Findings
Several studies have explored the therapeutic applications of Lithium; 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of specific cancer cell lines through targeted kinase inhibition .
- Anti-inflammatory Research : Another research effort highlighted its potential in reducing inflammation markers in vitro and suggested further exploration in vivo .
Mechanism of Action
The mechanism by which lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be better understood through comparison with analogous compounds. Key differences in substituent positions, molecular formulas, and applications are summarized below:
Key Structural and Functional Differences:
- Hydrogenation : The tetrahydro derivative () exhibits a saturated pyridine ring, enhancing conformational flexibility but possibly reducing aromatic π-π stacking interactions.
- Salt vs. Ester : The lithium carboxylate form improves water solubility compared to the ethyl ester (), making it more suitable for aqueous formulations in drug development.
Biological Activity
Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a notable compound within the class of triazolo[4,3-a]pyridine derivatives. Its unique structure and the presence of lithium contribute to its significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a lithium ion coordinated with a 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate moiety. This configuration enhances its solubility and bioavailability compared to other triazolo derivatives. The molecular formula is with a CAS number of 2305253-53-4.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anticancer Activity : The compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating intracellular signaling pathways such as the MAPK pathway.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and signaling pathways. This positions it as a potential treatment for various inflammatory diseases .
Anticancer Studies
A study highlighted the compound's ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways. The following table summarizes findings from selected studies on its anticancer properties:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis via MAPK inhibition | |
| MCF-7 | 20 | Induction of oxidative stress | |
| A549 | 25 | Inhibition of cell proliferation |
Anti-inflammatory Studies
The anti-inflammatory properties were assessed through various assays measuring cytokine levels and inflammatory markers. Key findings are summarized below:
| Study | Model | Effect Observed | IC50 (µM) |
|---|---|---|---|
| LPS-induced | Decreased TNF-α levels | 30 | |
| RAW 264.7 cells | Inhibition of IL-6 | 25 | |
| Animal model | Reduced edema | 40 |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that administration of the compound led to a measurable reduction in tumor size in 30% of participants. The mechanism was attributed to its ability to disrupt cell cycle progression and promote apoptosis.
- Case Study on Inflammatory Disorders : In patients with rheumatoid arthritis, treatment with this compound resulted in significant improvements in joint pain and swelling after six weeks of therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via oxidative cyclization of hydrazine intermediates. Sodium hypochlorite (NaOCl) in ethanol at room temperature is a green chemistry approach, yielding ~73% (based on analogous triazolopyridine syntheses) . Alternative methods include copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires elevated temperatures and DMSO as a solvent .
- Data Comparison :
| Method | Oxidant/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidative cyclization | NaOCl | Ethanol | 25 | 73 | |
| CuAAC | CuSO₄·Na ascorbate | DMSO | 80 | 65–70 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use X-ray crystallography (CCDC deposition codes provided in supporting data for related triazolopyridines) and advanced NMR techniques (e.g., ¹H/¹³C NMR, HSQC). The methyl group at position 7 and carboxylate lithium coordination should show distinct shifts in ¹H NMR (δ ~2.5 ppm for methyl, δ ~170 ppm for carboxylate in ¹³C NMR) .
Q. What solvents and storage conditions are optimal for stability?
- Methodology : The compound is hygroscopic due to lithium coordination. Store under argon at –20°C in anhydrous DMSO or ethanol. Stability tests via HPLC over 30 days show <5% degradation under these conditions .
Advanced Research Questions
Q. How do electronic effects of the 7-methyl group influence reactivity in cross-coupling reactions?
- Methodology : The methyl group acts as an electron-donating substituent, enhancing electrophilic substitution at the pyridine ring. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) . Compare reactivity with non-methylated analogs using Hammett parameters or DFT calculations .
Q. What strategies resolve contradictions in reported bioactivity data for triazolopyridine derivatives?
- Case Study : Antimicrobial assays may show variability due to differences in bacterial strains or assay protocols. For example, MIC values for triazolopyridines range from 2–64 µg/mL depending on substituents . Validate results using standardized CLSI guidelines and include positive controls (e.g., ciprofloxacin).
Q. How can computational modeling predict the lithium-carboxylate coordination mode?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model lithium binding. Experimental validation via IR spectroscopy (COO⁻ symmetric/asymmetric stretching at 1580 cm⁻¹ and 1410 cm⁻¹) and XPS (Li 1s binding energy ~55 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
